molecular formula C16H26O4 B1674179 Fumagillol CAS No. 108102-51-8

Fumagillol

Cat. No. B1674179
CAS RN: 108102-51-8
M. Wt: 282.37 g/mol
InChI Key: CEVCTNCUIVEQOY-JQOWZUPLSA-N
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Description

Fumagillol is a mycotoxin produced by the saprophytic filamentous fungus Aspergillus fumigatus . It is a direct precursor of fumagillin, an antimicrobial agent .


Synthesis Analysis

Fumagillol can be synthesized from crotonaldehyde, diethylamine, and acrolein . An efficient, two-step construction of highly complex alkaloid-like compounds from the natural product fumagillol has been described . This approach mimics a biosynthetic cyclase/oxidase sequence, allowing for rapid and efficient structure elaboration of the basic fumagillol scaffold with a variety of readily available coupling partners .


Molecular Structure Analysis

Fumagillol has a molecular formula of C16H26O4 . Its average mass is 282.375 Da and its monoisotopic mass is 282.183105 Da .


Chemical Reactions Analysis

Fumagillol can undergo controlled 5-exo- or 6-endo-bis-epoxide opening/cyclization, depending on the metal-catalyst additive, leading to highly complex alkaloidal perhydroisoindoles and perhydro-isoquinolines . Perhydroisoindoles can be further remodeled by cascade processes to afford either morpholinone or bridged 4,1-benzoxazepine-containing structures .


Physical And Chemical Properties Analysis

Fumagillol is a solid compound . It has a density of 1.1±0.1 g/cm3, a boiling point of 390.0±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.0 mmHg at 25°C . It has a molar refractivity of 76.4±0.4 cm3 and a polar surface area of 55 Å2 .

Scientific Research Applications

Remodeling of Fumagillol

Fumagillol has been successfully remodeled in several ways using a reaction-discovery-based approach . This approach mimics a biosynthetic cyclase/oxidase sequence, allowing for rapid and efficient structure elaboration of the basic fumagillol scaffold with a variety of readily available coupling partners . This remodeling of Fumagillol has led to the discovery of an oxygen-directed oxidative Mannich reaction .

Diversity-Oriented Synthesis

Fumagillol has been used as a starting point for diversity-oriented synthesis . This strategy breaks through the limitation of traditional library synthesis by sampling new chemical space. The highly oxygenated natural product fumagillol can be reorganized into chemotypes that are distinctly different from the parent structure .

Biosynthesis Mimicry

The remodeling of Fumagillol mimics a biosynthetic cyclase/oxidase sequence . This allows for rapid and efficient structure elaboration of the basic fumagillol scaffold with a variety of readily available coupling partners .

Oxidative Mannich Reaction

The remodeling of Fumagillol has led to the discovery of an oxygen-directed oxidative Mannich reaction . This reaction is part of the two-step diversity-oriented synthesis strategy using cascade cyclizations .

Stability Studies

Soon after the discovery of fumagillin, a series of three articles on the stability of fumagillol were published . These studies focused on photolytic degradation in alcohol solution, photolytic degradation of crystalline fumagillol, and thermal degradation in the presence and absence of air .

Synthesis of Analogues

Numerous research efforts have been aimed at modulating the mode of action of fumagillol by synthesizing analogues . These attempts aim to reduce the cytotoxicity of fumagillol while retaining its beneficial properties .

Mechanism of Action

Target of Action

Fumagillol primarily targets the Methionine Aminopeptidase 2 (MetAP2) enzyme . MetAP2 is an enzyme that plays a crucial role in the removal of the amino-terminal methionine residue from nascent proteins, which is a critical step in protein synthesis.

Mode of Action

Fumagillol interacts with its target, MetAP2, by binding to it . This binding action results in the inhibition of the MetAP2 enzyme, thereby disrupting protein synthesis. The disruption of protein synthesis can lead to various downstream effects, depending on the specific proteins that are affected.

Biochemical Pathways

The primary biochemical pathway affected by Fumagillol is the protein synthesis pathway, specifically the step involving the removal of the amino-terminal methionine residue from nascent proteins . By inhibiting the MetAP2 enzyme, Fumagillol disrupts this process, which can have various downstream effects. These effects can include the disruption of cell growth and proliferation, as MetAP2 is often essential for these processes.

Pharmacokinetics

The pharmacokinetics of Fumagillol and its derivatives involve complex processes. Fumagillol derivatives exhibit lower levels of permeation across polarized epithelial Caco-2 cells, suggesting a potential impact on bioavailability . Furthermore, the plasma pharmacokinetics of certain Fumagillol derivatives reveal slow absorption through the gut . The maximum tolerated dose (MTD) of one such derivative was found to be 1,500 mg/kg, which is 227-fold higher than the fully curative dose .

Result of Action

The molecular and cellular effects of Fumagillol’s action primarily involve the disruption of protein synthesis, which can lead to the inhibition of cell growth and proliferation . In the context of disease treatment, this can result in the reduction of pathogenic cells. For example, Fumagillol and its derivatives have shown significant biological activity against Nosema ceranae-infected honeybees .

Action Environment

The action, efficacy, and stability of Fumagillol can be influenced by various environmental factors. For instance, certain Fumagillol derivatives exhibit better thermal and acid stability than Fumagillol, which could prolong the drug shelf life and reduce compound degradation in the stomach . Additionally, the efficacy of Fumagillol can be influenced by factors such as the presence of other compounds, the specific strain of the target organism, and the overall health status of the host organism .

Safety and Hazards

Fumagillol is a direct precursor of fumagillin, which exhibits considerable, albeit reversible, toxicity when used to treat immunocompromised microsporidiosis patients . High cumulative bee mortality was associated with the therapeutic dosage of Fumagilin-B® during a study .

Future Directions

Fumagillol and its derivatives are being investigated for their potential in suppressing angiogenesis and cancer progression . A novel MetAp2 inhibitor with high anti-cancer activity and a stable nano-formulation has been introduced, showing high potential for future clinical translation .

properties

IUPAC Name

(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O4/c1-10(2)5-6-12-15(3,20-12)14-13(18-4)11(17)7-8-16(14)9-19-16/h5,11-14,17H,6-9H2,1-4H3/t11-,12-,13-,14-,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVCTNCUIVEQOY-JQOWZUPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fumagillol

CAS RN

108102-51-8
Record name Fumagillol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108102-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fumagillol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108102518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FUMAGILLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/409OS4DE8W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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